3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features a benzimidazole moiety fused with a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the following steps:
Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thiazolidinone Ring Formation: The benzimidazole intermediate is then reacted with a thioamide and an α-halo acid to form the thiazolidinone ring. This step usually requires a base such as sodium hydroxide and is conducted under reflux conditions.
Final Condensation: The final step involves the condensation of the thiazolidinone intermediate with an appropriate aldehyde to form the desired product. This reaction is typically carried out in the presence of a catalyst such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of azido derivatives or other substituted benzimidazole compounds.
Scientific Research Applications
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thiazolidinone ring can interact with various biological pathways, leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole itself and its various substituted derivatives.
Thiazolidinone Derivatives: Compounds like thiazolidine-2,4-dione and its analogs.
Uniqueness
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combined benzimidazole and thiazolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C14H11N3O3S2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H11N3O3S2/c18-12(19)5-6-17-13(20)10(22-14(17)21)7-11-15-8-3-1-2-4-9(8)16-11/h1-4,7,20H,5-6H2,(H,18,19) |
InChI Key |
WFMBTUGYUUFFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)CCC(=O)O)O)N=C2C=C1 |
solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.